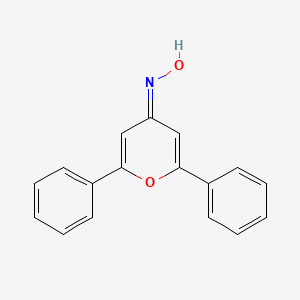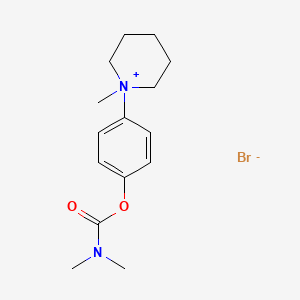
N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) is a complex organic compound that features a piperidinium core substituted with a hydroxyphenyl group and a dimethylcarbamate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) typically involves multiple steps. One common route includes the reaction of 4-hydroxybenzaldehyde with N-methylpiperidine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with dimethylcarbamoyl chloride to form the final ester compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the piperidinium core can interact with biological receptors. The dimethylcarbamate ester moiety can undergo hydrolysis to release active intermediates that modulate biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Hydroxyphenyl)piperidine: Lacks the methyl and carbamate groups, resulting in different chemical properties.
N-Methylpiperidinium bromide: Lacks the hydroxyphenyl and carbamate groups, affecting its reactivity and applications.
Dimethylcarbamate esters: Similar ester functionality but different core structures.
Uniqueness
N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the hydroxyphenyl group enhances its ability to participate in specific interactions, while the piperidinium core provides structural stability.
Eigenschaften
CAS-Nummer |
67361-02-8 |
|---|---|
Molekularformel |
C15H23BrN2O2 |
Molekulargewicht |
343.26 g/mol |
IUPAC-Name |
[4-(1-methylpiperidin-1-ium-1-yl)phenyl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C15H23N2O2.BrH/c1-16(2)15(18)19-14-9-7-13(8-10-14)17(3)11-5-4-6-12-17;/h7-10H,4-6,11-12H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HPDZOKZEPGUZKU-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)[N+]2(CCCCC2)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




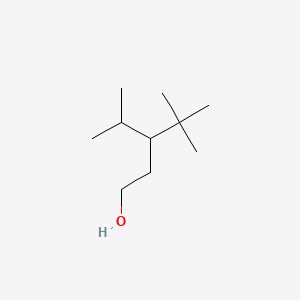

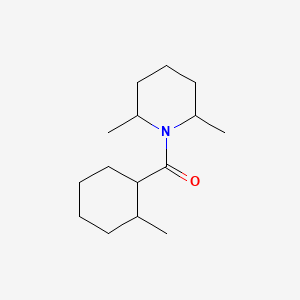

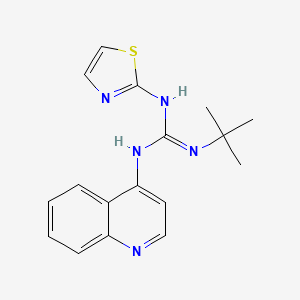

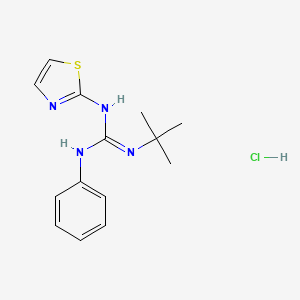

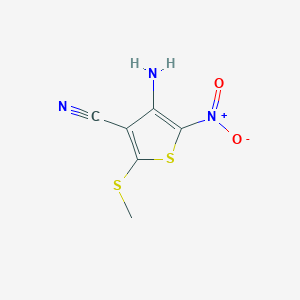
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)

